N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their potential STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : Research has demonstrated various synthesis methods for compounds with structural similarities to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide, including the coupling of aromatic amines with carbonyl chlorides followed by treatment with phosphorus pentasulfide to obtain corresponding thioamides. These thioamides are then oxidized to produce heterocyclic compounds with potential application in electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Regiocontrolled Arylation and Alkylation : Studies have reported on the regioselective C–H activation and arylation or alkylation at specific positions of thiophene- and furan-carboxamides using palladium-catalyzed reactions. This process is crucial for introducing functional groups that could enhance the activity or modify the properties of the compound (Padmavathi et al., 2015).
Pharmacological Potential
Antimicrobial Activity : Certain derivatives, sharing core structural motifs with the target compound, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of furan and thiophene-based compounds to serve as scaffolds for developing new antimicrobial agents (Popiołek et al., 2016).
Antiviral Properties : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza virus, indicating the potential application of structurally similar compounds in antiviral drug development (Yongshi et al., 2017).
Structural and Supramolecular Chemistry
Crystal Packing and Aromaticity : Research into furan and thiophene carboxamide compounds has explored the impact of aromaticity on crystal packing, providing insights into the molecular interactions and stability of these compounds. Such studies are fundamental for understanding the solid-state properties and could inform the design of materials with specific characteristics (Rahmani et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction . This interaction activates the STING protein, triggering downstream signaling pathways .
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(18-12-14-4-1-2-6-17(14)25-18)20-13-15(16-5-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODCTTCGUPNORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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